
7-Iodoquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodoquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 7th position and a hydroxyl group at the 3rd position on the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinolin-3-ol can be achieved through various methods. One common approach involves the iodination of quinolin-3-ol. This process typically uses iodine or iodine monochloride as the iodinating agents under acidic conditions. Another method involves the cyclization of 2-aminophenyl ketones followed by regioselective iodocyclization .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These approaches not only enhance the yield but also minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodoquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinolin-3-one or reduced to form quinolin-3-amine.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted quinolines.
- Oxidation reactions produce quinolin-3-one derivatives.
- Reduction reactions result in quinolin-3-amine derivatives .
Aplicaciones Científicas De Investigación
7-Iodoquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-Iodoquinolin-3-ol involves its interaction with various molecular targets. It acts as a chelator, binding to metal ions such as copper and zinc, which are essential for the metabolic processes of microorganisms. This chelation disrupts the normal function of these ions, leading to the inhibition of microbial growth. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Diiodoquinolin-8-ol: Used as an amebicide and exhibits similar antimicrobial activities.
8-Hydroxyquinoline: A well-known chelating agent with a broad range of applications in medicine and industry
Uniqueness of 7-Iodoquinolin-3-ol: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both iodine and hydroxyl groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H6INO |
|---|---|
Peso molecular |
271.05 g/mol |
Nombre IUPAC |
7-iodoquinolin-3-ol |
InChI |
InChI=1S/C9H6INO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H |
Clave InChI |
OFUKMCIGORQVEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC=C(C=C21)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)
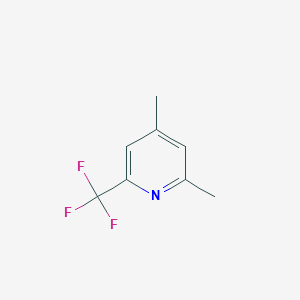

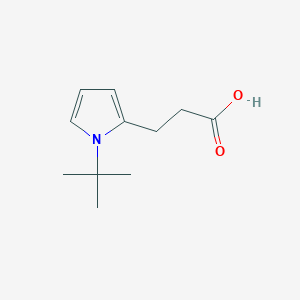
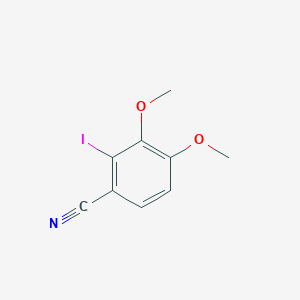
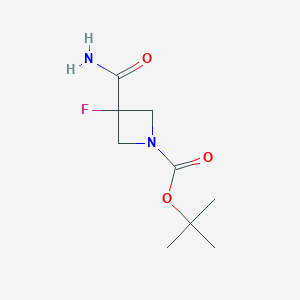
![Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc](/img/structure/B13010103.png)
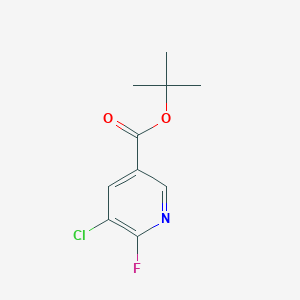
![Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13010120.png)
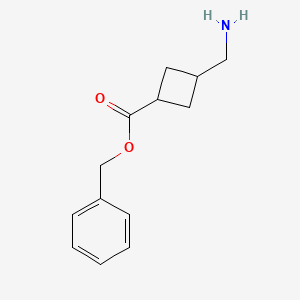
![2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid](/img/structure/B13010132.png)
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13010136.png)
![tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13010149.png)
